molecular formula C14H15N3O B2754673 4-(Benzylamino)benzohydrazide CAS No. 326019-93-6

4-(Benzylamino)benzohydrazide

Cat. No.: B2754673
CAS No.: 326019-93-6
M. Wt: 241.294
InChI Key: UXWMYMBEWDSDQN-UHFFFAOYSA-N
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Description

4-(Benzylamino)benzohydrazide is an organic compound with the molecular formula C14H15N3O and a molecular weight of 241.3 g/mol . This compound is characterized by the presence of a benzylamino group attached to a benzohydrazide moiety. It is primarily used in scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Scientific Research Applications

4-(Benzylamino)benzohydrazide has several applications in scientific research:

Future Directions

In a study, a new series of benzyl moiety possessing 1,3,4-oxadiazole derivatives were synthesized and showed the ability to effectively inhibit the growth of Gram-positive bacteria . The study suggests that these derivatives may be promising structures for further functionalization, in order to increase their antimicrobial activity, and decrease their cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)benzohydrazide typically involves the condensation of benzylamine with 4-aminobenzohydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general procedure involves mixing equimolar amounts of benzylamine and 4-aminobenzohydrazide in the solvent and heating the mixture to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Benzylidene derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzohydrazide: A simpler analog without the benzylamino group.

    4-Aminobenzohydrazide: Lacks the benzyl group but retains the hydrazide functionality.

    Benzylamine: Contains the benzylamino group but lacks the hydrazide moiety.

Uniqueness

4-(Benzylamino)benzohydrazide is unique due to the presence of both the benzylamino and benzohydrazide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals .

Properties

IUPAC Name

4-(benzylamino)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-17-14(18)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,16H,10,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWMYMBEWDSDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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